(R)-3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13536826
InChI: InChI=1S/C15H22N2O2S/c1-11-5-6-13(16-9-11)20-12-7-8-17(10-12)14(18)19-15(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3/t12-/m1/s1
SMILES: CC1=CN=C(C=C1)SC2CCN(C2)C(=O)OC(C)(C)C
Molecular Formula: C15H22N2O2S
Molecular Weight: 294.4 g/mol

(R)-3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

VCID: VC13536826

Molecular Formula: C15H22N2O2S

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Description

(R)-3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula C14H22N2O2SC_{14}H_{22}N_2O_2S and a molecular weight of 294.4 g/mol . This compound, identified by PubChem CID 66570316, has applications in medicinal chemistry, particularly in the design of bioactive molecules. It features a pyrrolidine backbone functionalized with a tert-butyl ester group and a 5-methyl-pyridin-2-ylsulfanyl substituent, making it a versatile intermediate for pharmaceutical synthesis.

Structural Features

The structural characteristics of this compound are critical to its reactivity and potential biological activity:

  • Core Structure: A pyrrolidine ring serves as the central scaffold.

  • Substituents:

    • A 5-methyl-pyridin-2-ylsulfanyl group attached at the third position.

    • A tert-butyl ester group linked to the nitrogen atom of the pyrrolidine ring.

  • Chirality: The compound exists as an enantiomer with the (R)-configuration, which may influence its interaction with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H22N2O2SC_{14}H_{22}N_2O_2S
Molecular Weight294.4 g/mol
PubChem CID66570316
Synonyms(R)-tert-Butyl 3-((5-methylpyridin-2-yl)thio)pyrrolidine-1-carboxylate

Synthesis

The synthesis of (R)-3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves:

  • Formation of the Pyrrolidine Core: Starting from a chiral precursor or via asymmetric synthesis methods.

  • Introduction of the Sulfanyl Group: Achieved through nucleophilic substitution reactions involving thiol derivatives and pyridine-based electrophiles.

  • Esterification: The tert-butyl ester is introduced using reagents like tert-butanol and acid catalysts.

This stepwise approach ensures high stereochemical purity and yield.

Applications

The compound's structural features make it a candidate for various applications:

  • Pharmaceutical Development: As an intermediate in synthesizing drugs targeting neurological or inflammatory pathways.

  • Ligand Design: Its pyrrolidine scaffold can be exploited in designing ligands for receptors or enzymes.

  • Biological Probing: The sulfur-containing pyridine moiety is often used to study sulfur-mediated interactions in biological systems.

Analytical Characterization

To confirm its identity and purity, the compound is analyzed using:

  • NMR Spectroscopy:

    • 1H^{1}H NMR and 13C^{13}C NMR for structural elucidation.

    • Chemical shifts corresponding to the pyrrolidine, pyridine, and tert-butyl groups are key indicators.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks consistent with its molecular weight (294.4 g/mol).

  • Infrared Spectroscopy (IR):

    • Detects characteristic functional groups such as C=O (ester) and C-S (thioether).

Product Name (R)-3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Molecular Formula C15H22N2O2S
Molecular Weight 294.4 g/mol
IUPAC Name tert-butyl (3R)-3-(5-methylpyridin-2-yl)sulfanylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H22N2O2S/c1-11-5-6-13(16-9-11)20-12-7-8-17(10-12)14(18)19-15(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3/t12-/m1/s1
Standard InChIKey NWAFIQVQBXFMPI-GFCCVEGCSA-N
Isomeric SMILES CC1=CN=C(C=C1)S[C@@H]2CCN(C2)C(=O)OC(C)(C)C
SMILES CC1=CN=C(C=C1)SC2CCN(C2)C(=O)OC(C)(C)C
Canonical SMILES CC1=CN=C(C=C1)SC2CCN(C2)C(=O)OC(C)(C)C
PubChem Compound 66570316
Last Modified Jan 05 2024

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